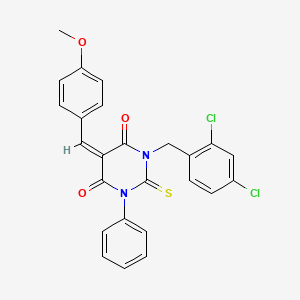
4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dichlorophenyl)methyl)dihydro-5-((4-methoxyphenyl)methylene)-3-phenyl-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dichlorophenyl)methyl)dihydro-5-((4-methoxyphenyl)methylene)-3-phenyl-2-thioxo- is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dichlorophenyl)methyl)dihydro-5-((4-methoxyphenyl)methylene)-3-phenyl-2-thioxo- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and high yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dichlorophenyl)methyl)dihydro-5-((4-methoxyphenyl)methylene)-3-phenyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dichlorophenyl)methyl)dihydro-5-((4-methoxyphenyl)methylene)-3-phenyl-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thioxo group and aromatic rings play a crucial role in binding to target proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,6(1H,5H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.
Thioxo compounds: Molecules containing the thioxo group, which exhibit similar reactivity.
Uniqueness
The uniqueness of 4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dichlorophenyl)methyl)dihydro-5-((4-methoxyphenyl)methylene)-3-phenyl-2-thioxo- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
89516-52-9 |
|---|---|
Fórmula molecular |
C25H18Cl2N2O3S |
Peso molecular |
497.4 g/mol |
Nombre IUPAC |
(5E)-1-[(2,4-dichlorophenyl)methyl]-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C25H18Cl2N2O3S/c1-32-20-11-7-16(8-12-20)13-21-23(30)28(15-17-9-10-18(26)14-22(17)27)25(33)29(24(21)31)19-5-3-2-4-6-19/h2-14H,15H2,1H3/b21-13+ |
Clave InChI |
VAMLMYMRVAASRF-FYJGNVAPSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















